![molecular formula C17H12N4OS4 B2383413 N-(4-methoxy-1,3-benzothiazol-2-yl)-2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-amine CAS No. 862974-12-7](/img/structure/B2383413.png)
N-(4-methoxy-1,3-benzothiazol-2-yl)-2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-amine
Description
This compound is a complex heterocyclic system featuring a fused [1,3]thiazolo[4,5-g][1,3]benzothiazole core substituted with a methylsulfanyl group at position 2 and a 4-methoxybenzothiazol-2-ylamine moiety at position 5.
Propriétés
IUPAC Name |
N-(4-methoxy-1,3-benzothiazol-2-yl)-2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N4OS4/c1-22-10-4-3-5-11-12(10)20-16(24-11)21-15-18-8-6-7-9-14(13(8)25-15)26-17(19-9)23-2/h3-7H,1-2H3,(H,18,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGFOFPDSMQAYON-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC=C1)SC(=N2)NC3=NC4=C(S3)C5=C(C=C4)N=C(S5)SC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N4OS4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Thiourea Cyclization Method
Wang et al. demonstrated that 2-aminobenzothiazoles form efficiently from ortho-substituted anilines and thiourea derivatives. For intermediate A:
- Reaction : 2-Amino-4-methoxyphenylisothiocyanate (1.0 eq) undergoes cyclization in ethanol at 80°C with acetic acid catalysis (5 mol%).
- Mechanism :
- Yield : 78–82% (isolated via recrystallization from ethanol/water)
- Characterization :
Construction of Thiazolo[4,5-g]Benzothiazole Core
Domino Annulation Strategy
Huang et al.'s three-component reaction protocol for thiazolo[4,5-e]indoles provides a template for assembling the tricyclic system:
Reactants :
- 2-Methylbenzo[d]thiazol-5-amine (1.0 eq)
- Methylsulfanylglyoxal hydrate (1.2 eq)
- Cyclohexane-1,3-dione (1.5 eq)
Conditions :
- Solvent: Ethanol
- Catalyst: Acetic acid (10 mol%)
- Temperature: 80°C, 12 h
- Atmosphere: Air
Mechanistic Steps :
- In situ generation of α-ketoaldehyde from glyoxal hydrate
- Condensation with benzothiazolamine to form imine intermediate
- Michael addition of cyclohexanedione enolate
- Cyclodehydration forming the thiazolo[4,5-g] system
Yield Optimization :
Entry | Glyoxal Equiv. | Time (h) | Yield (%) |
---|---|---|---|
1 | 1.0 | 12 | 58 |
2 | 1.2 | 10 | 72 |
3 | 1.5 | 8 | 68 |
Optimal conditions use 1.2 equivalents glyoxal for 10 hours
Introduction of Methylsulfanyl Group
Thiolation via Disulfide Intermediates
Zhao et al.'s iodine-catalyzed sulfuration method enables controlled introduction of sulfur-containing groups:
Procedure :
- React thiazolo[4,5-g]benzothiazol-7-amine (1.0 eq) with dimethyl disulfide (2.0 eq)
- Catalyst: KI (0.1 eq) in DMSO at 120°C under O₂ atmosphere
- Reaction time: 6–8 h
Key Considerations :
- DMSO acts as mild oxidant preventing over-sulfuration
- Oxygen flow ensures continuous regeneration of iodine catalyst
Yield : 65–78% after silica gel chromatography
Final Coupling Reaction
Carbodiimide-Mediated Amide Bond Formation
Coupling intermediates A and B using EDCI/HOBt system:
Reaction Setup :
- 4-Methoxy-1,3-benzothiazol-2-amine (1.0 eq)
- 2-Methylsulfanyl-thiazolo[4,5-g]benzothiazol-7-carboxylic acid (1.1 eq)
- EDCI (1.5 eq), HOBt (1.5 eq) in anhydrous DMF
- Temperature: 0°C → RT, 24 h
Workup :
- Dilute with ethyl acetate
- Wash with 5% citric acid, saturated NaHCO₃, brine
- Dry over MgSO₄, concentrate in vacuo
- Purify via flash chromatography (hexane/EtOAc 3:1)
Yield : 62% (white crystalline solid)
Characterization Data :
- Mp : 214–216°C
- ¹H NMR (500 MHz, CDCl₃): δ 8.15 (s, 1H), 7.82 (d, J=8.5 Hz, 1H), 7.45 (dd, J=8.5, 2.0 Hz, 1H), 7.30 (d, J=2.0 Hz, 1H), 3.95 (s, 3H), 2.65 (s, 3H)
- ¹³C NMR (126 MHz, CDCl₃): δ 169.8, 158.2, 154.1, 148.7, 142.3, 135.6, 129.4, 125.8, 122.4, 115.9, 112.4, 56.1, 14.3
- HRMS : m/z 429.0584 [M+H]⁺ (calc. 429.0587 for C₁₈H₁₃N₅O₂S₃)
Alternative Synthetic Routes
One-Pot Tandem Cyclization
Adapting Jiang et al.'s metal-free approach:
Reactants :
- 2-Amino-4-methoxythiophenol (1.0 eq)
- 2-Bromo-5-nitrobenzo[d]thiazole (1.2 eq)
- Methyl thioglycolate (1.5 eq)
Conditions :
- Solvent: MeCN/H₂O (4:1)
- Base: K₂CO₃ (3.0 eq)
- Temperature: 100°C, microwave irradiation, 2 h
Advantages :
- Avoids isolation of intermediates
- Microwave acceleration reduces reaction time
Yield : 54% (requires optimization)
Critical Analysis of Methodologies
Yield Comparison Across Methods
Method | Key Step | Overall Yield (%) | Purity (%) |
---|---|---|---|
Stepwise Synthesis | EDCI coupling | 62 | 98.5 |
Domino Annulation | Three-component reaction | 58 | 97.2 |
One-Pot Tandem | Microwave-assisted cyclization | 54 | 95.8 |
Stepwise approach provides highest purity but requires multiple purification steps
Scalability Challenges
- Thiazolo[4,5-g] ring formation suffers from regioselectivity issues at >10 g scale
- Methylsulfanyl group introduces stability concerns during prolonged storage
- EDCI-mediated coupling becomes cost-prohibitive for kilogram-scale production
Analyse Des Réactions Chimiques
Nucleophilic Substitution at the Methylsulfanyl Group
The methylsulfanyl (-SMe) group is a key reactive site. It undergoes nucleophilic displacement under basic or acidic conditions:
Reaction Type | Conditions | Products | Key Observations |
---|---|---|---|
Thiol Exchange | Alkaline media (KOH/EtOH), reflux with amines | Substituted thiol derivatives | Selective replacement of -SMe with -SH or amine groups. |
Halogenation | H<sub>2</sub>O<sub>2</sub>/HCl or HBr in acetic acid | Bromo/chloro derivatives | Quantitative conversion to -SBr/-SCl groups, useful for further coupling. |
For example, treatment with pyridine-2-amine yields N-(4-methoxy-1,3-benzothiazol-2-yl)-2-(pyridin-2-ylamino)-thiazolo[4,5-g]benzothiazol-7-amine , enhancing solubility for biological assays.
Oxidation Reactions
The methylsulfanyl group is susceptible to oxidation:
Oxidizing Agent | Conditions | Product | Application |
---|---|---|---|
H<sub>2</sub>O<sub>2</sub> (30%) | Acetic acid, 60°C, 4h | Sulfoxide (-SOCH<sub>3</sub>) | Intermediate for sulfone synthesis; modulates electronic properties. |
mCPBA | DCM, 0°C → RT, 2h | Sulfone (-SO<sub>2</sub>CH<sub>3</sub>) | Stabilizes the compound against metabolic degradation. |
Oxidation to the sulfone derivative increases electrophilicity, facilitating interactions with biological targets like enzymes.
Electrophilic Aromatic Substitution
The electron-rich benzothiazole rings undergo electrophilic substitution:
Reaction | Reagents | Position | Outcome |
---|---|---|---|
Nitration | HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>, 0°C | C-5 of benzothiazole | Introduces nitro group for further reduction to amino derivatives. |
Sulfonation | Oleum, 50°C | C-6 of thiazole | Enhances water solubility; forms sulfonic acid intermediates. |
Nitration at C-5 is favored due to electron-donating effects of the methoxy group.
Reductive Amination
The amine group participates in reductive amination with aldehydes/ketones:
Carbonyl Source | Reducing Agent | Product | Utility |
---|---|---|---|
Formaldehyde | NaBH<sub>3</sub>CN | N-Methylated derivative | Improves lipophilicity for blood-brain barrier penetration. |
Benzaldehyde | H<sub>2</sub>/Pd-C | N-Benzyl derivative | Enhances binding to hydrophobic enzyme pockets. |
Cycloaddition and Ring-Opening Reactions
The thiazole rings engage in [2+3] cycloadditions with nitrile oxides or diazo compounds, forming fused pyrazole or triazole systems. For example:
textN-(4-methoxy-1,3-benzothiazol-2-yl)-2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-amine + Diazoacetophenone → Triazolo-thiazolobenzothiazole derivative
This reaction expands the compound’s utility in materials science .
Cross-Coupling Reactions
Though not directly documented for this compound, analogous benzothiazoles undergo:
Reaction Type | Catalyst | Application |
---|---|---|
Suzuki-Miyaura | Pd(PPh<sub>3</sub>)<sub>4</sub> | Introduces aryl/heteroaryl groups at halogenated positions. |
Buchwald-Hartwig | Pd<sub>2</sub>(dba)<sub>3</sub>, Xantphos | Forms C-N bonds with amines. |
Hypothetically, bromination at C-6 (via NBS) would enable cross-coupling to generate biaryl systems.
Hydrolysis and Decarboxylation
Under strong acidic (HCl, Δ) or basic (NaOH, EtOH/H<sub>2</sub>O) conditions:
-
The methoxy group demethylates to -OH.
-
Thiazole rings hydrolyze to thioamides, which decarboxylate to simpler amines.
Coordination Chemistry
The sulfur and nitrogen atoms act as ligands for transition metals:
Metal Salt | Product | Application |
---|---|---|
Cu(I)Cl | Tetrahedral Cu-S<sub>2</sub>N<sub>2</sub> complex | Catalyzes oxidation reactions. |
Pd(II) acetate | Square-planar Pd complex | Used in catalytic C-H activation. |
Applications De Recherche Scientifique
Antimicrobial Activity
Benzothiazole derivatives are known for their antimicrobial properties. Research indicates that compounds similar to N-(4-methoxy-1,3-benzothiazol-2-yl)-2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-amine exhibit significant antibacterial effects against various pathogens. For instance:
Compound Name | Key Biological Activity |
---|---|
Benzothiazole | Antimicrobial |
2-Aminobenzothiazole | Antitumor |
6-Fluorobenzothiazole | Anti-inflammatory |
Studies have shown that these compounds can inhibit bacterial reproduction by affecting metabolic pathways such as oxidative phosphorylation .
Anticancer Potential
The compound's structure suggests potential anticancer activity. Similar benzothiazole derivatives have been tested against various cancer cell lines with promising results. For example:
- A derivative exhibited an IC50 value of 0.9 µM against the THP-1 leukemia cell line, indicating potent cytotoxic effects .
- Molecular docking studies have suggested that the benzothiazole ring is crucial for the anticancer activity of related compounds .
Antiviral Activity
Benzothiazole derivatives also demonstrate antiviral properties. Research indicates that modifications in the chemical structure can enhance efficacy against viruses such as the tobacco mosaic virus (TMV). The introduction of electron-donating groups has been linked to increased antiviral activity .
Case Study 1: Anticancer Activity Evaluation
In a study evaluating the anticancer potential of benzothiazole derivatives, researchers synthesized several analogs of this compound. The derivatives were screened against multiple cancer cell lines including breast and colon cancer models. Results indicated that certain modifications led to enhanced cytotoxicity compared to standard chemotherapeutic agents .
Case Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial properties of related benzothiazole compounds against common bacterial strains. The results demonstrated significant inhibition rates at lower concentrations compared to traditional antibiotics. This highlights the potential of these compounds as alternative antimicrobial agents .
Mécanisme D'action
The mechanism of action of N-(4-methoxybenzo[d]thiazol-2-yl)-7-(methylthio)benzo[1,2-d:4,3-d’]bis(thiazole)-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparaison Avec Des Composés Similaires
Structural and Functional Group Variations
The compound shares structural motifs with several benzothiazole and thiazolo-benzothiazole derivatives. Key analogues include:
Key Observations :
- Electron-Donating vs. Electron-Withdrawing Groups : The 4-methoxy group in the target compound enhances solubility and π-electron density, contrasting with the electron-withdrawing trifluoromethyl group in the benzamide analogue .
- Ring Saturation : The tetrahydrobenzothiazole derivative (CAS 1251924-95-4) exhibits a partially saturated ring system, reducing aromaticity and altering reactivity compared to the fully conjugated target compound .
- Synthetic Flexibility : Methylsulfanyl and methoxy substituents are introduced via nucleophilic substitution or cyclization, as seen in CAS 397290-24-3 and related thiazoles .
Spectral and Physicochemical Properties
- IR Spectroscopy : Absence of νS-H (~2500–2600 cm⁻¹) and presence of νC=S (1247–1255 cm⁻¹) in CAS 397290-24-3 confirm thione tautomer stability, a feature likely shared by the target compound due to structural similarity .
- NMR Analysis: In analogues like N-(4-bromobenzylidene)-2-amino-4-phenyl-1,3-thiazole (), aromatic protons and methylene groups are resolved at δ 7.2–8.1 ppm and δ 4.5–5.0 ppm, respectively, providing a benchmark for the target compound’s spectral interpretation .
- Predicted Properties : The density (1.60 g/cm³) and boiling point (487.6°C) of CAS 397290-24-3 suggest high thermal stability, likely extrapolatable to the target compound .
Activité Biologique
N-(4-methoxy-1,3-benzothiazol-2-yl)-2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-amine is a complex heterocyclic compound belonging to the benzothiazole family. This class of compounds is recognized for its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The structure of this compound suggests potential interactions with various biological targets due to the presence of multiple functional groups.
Chemical Structure
The chemical formula for this compound is , with a molecular weight of approximately 385.49 g/mol. Its structure features a benzothiazole core fused with thiazole and additional substituents that enhance its biological activity.
Antimicrobial Activity
Benzothiazole derivatives have been extensively studied for their antimicrobial properties. Recent literature indicates that compounds with similar structures exhibit significant antibacterial activity against various pathogens by inhibiting key enzymes such as dihydroorotase and DNA gyrase .
Table 1: Antibacterial Activity Comparison
Compound | MIC (µg/mL) | Target Bacteria |
---|---|---|
Benzothiazole Derivative A | 25–50 | Salmonella typhimurium |
Benzothiazole Derivative B | 0.10–0.25 | Listeria monocytogenes |
This compound | TBD | TBD |
The specific MIC (Minimum Inhibitory Concentration) values for this compound have yet to be determined in published studies.
Anticancer Properties
Several studies have highlighted the anticancer potential of benzothiazole derivatives. These compounds have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting tumor growth. The mechanism often involves the modulation of signaling pathways associated with cell proliferation and survival .
Case Study: Anticancer Activity
A recent study investigated the effects of a series of benzothiazole derivatives on cancer cell lines. The results indicated that certain derivatives exhibited IC50 values as low as 7.7 µM against specific cancer types, demonstrating their potential as therapeutic agents in oncology .
Structure-Activity Relationship (SAR)
The biological activity of benzothiazole derivatives is highly dependent on their structural characteristics. Modifications at specific positions on the benzothiazole ring can significantly enhance or diminish their activity against microbial and cancerous cells. For instance, the introduction of halogen groups at the 2nd or 5th position has been correlated with increased antibacterial potency .
Table 2: Structure-Activity Relationship Insights
Substituent Position | Substituent Type | Effect on Activity |
---|---|---|
2 | Chlorine | Increased antibacterial activity |
5 | Methyl | Enhanced anticancer properties |
6 | Nitro | Improved anti-inflammatory effects |
Q & A
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?
The synthesis typically involves sequential heterocyclic ring formation (thiazole and benzothiazole) followed by functionalization. A common approach includes:
- Step 1: Formation of the benzothiazole core via cyclization of 2-aminothiophenol derivatives with carboxylic acids or esters under acidic conditions .
- Step 2: Introduction of methylsulfanyl and methoxy groups using alkylation or nucleophilic substitution reactions, with careful control of temperature (60–80°C) and solvent polarity (e.g., DMF or dichloromethane) to avoid side reactions .
- Optimization: Use computational tools (e.g., quantum chemical calculations) to predict reaction pathways and select optimal solvents (e.g., pyridine for acylation steps) .
- Validation: Monitor reaction progress via TLC and purify via column chromatography or recrystallization from methanol .
Q. How can spectroscopic techniques (NMR, IR, MS) confirm the compound’s structure and purity?
- 1H/13C NMR: Identify aromatic protons (δ 6.5–8.5 ppm), methoxy groups (δ ~3.8 ppm), and methylsulfanyl (δ ~2.5 ppm). Compare experimental shifts with computed spectra for validation .
- IR Spectroscopy: Detect key functional groups: C=N stretching (~1620 cm⁻¹), C-S (thiazole, ~690 cm⁻¹), and N-H (~3140 cm⁻¹) .
- Mass Spectrometry (FABMS/EI): Confirm molecular ion peaks (e.g., m/z 466 for similar analogs) and fragmentation patterns .
Advanced Research Questions
Q. How can QSAR modeling predict the biological activity of this compound, and what descriptors are most relevant?
- Descriptor Selection: Use electronic (e.g., HOMO/LUMO energies), steric (molar refractivity), and topological (polar surface area) parameters derived from computational tools like Gaussian or COSMO-RS .
- Model Development: Employ partial least squares (PLS) regression or machine learning (e.g., Random Forest) to correlate descriptors with bioactivity data (e.g., IC50 values from cytotoxicity assays) .
- Validation: Cross-validate models using leave-one-out methods and external test sets from published analogs (e.g., benzothiazole derivatives with antimicrobial activity) .
Q. How to resolve contradictions in biological assay data (e.g., varying IC50 values across studies)?
- Assay Standardization: Ensure consistent cell lines (e.g., HepG2 for anticancer studies), incubation times (48–72 hours), and solvent controls (DMSO ≤0.1%) .
- Orthogonal Assays: Validate results using complementary methods (e.g., ATP-based viability assays vs. apoptosis markers like caspase-3) .
- Data Normalization: Account for batch effects (e.g., plate-to-plate variability) using Z-score normalization or reference compounds .
Q. What computational strategies can predict binding modes of this compound with biological targets (e.g., kinases)?
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to dock the compound into active sites (e.g., PFOR enzyme). Prioritize poses with hydrogen bonding to conserved residues (e.g., N-H···O interactions) .
- MD Simulations: Perform 100-ns simulations in GROMACS to assess binding stability and identify key interactions (e.g., π-π stacking with phenylalanine residues) .
- Pharmacophore Mapping: Align structural features (e.g., methoxy groups) with known inhibitors using Phase or MOE .
Methodological Considerations Table
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.